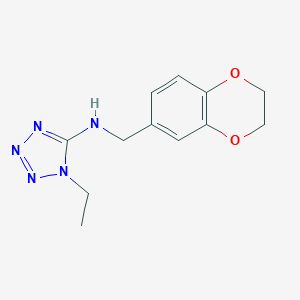![molecular formula C17H19ClN2O2 B276708 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine, also known as A-893, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. A-893 belongs to the class of compounds known as selective dopamine D3 receptor antagonists, which have been found to be effective in treating various neurological disorders.
Mécanisme D'action
The mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine involves its selective binding to the dopamine D3 receptor. This binding blocks the action of dopamine, which is a neurotransmitter that plays a key role in the reward and pleasure pathways of the brain. By blocking the dopamine D3 receptor, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine can reduce the symptoms of neurological disorders such as Parkinson's disease and drug addiction.
Biochemical and Physiological Effects
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine has been found to have significant biochemical and physiological effects in various animal models. Studies have shown that N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine can increase the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine has also been found to reduce the levels of dopamine in the brain, which can reduce drug-seeking behavior in rodents. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine has also been found to have a minimal effect on other neurotransmitter systems in the brain, making it a selective dopamine D3 receptor antagonist.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine has several advantages for lab experiments, including its high purity and stability, which make it easy to work with. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine is also highly selective for the dopamine D3 receptor, making it a useful tool for studying the role of dopamine in various neurological disorders. However, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine has some limitations, including its limited solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research on N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine. One potential direction is to study the long-term effects of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine on the dopamine neurotransmitter system in the brain. Another direction is to investigate the potential use of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to optimize the synthesis of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine and improve its solubility in water, which can enhance its potential therapeutic applications.
Conclusion
In conclusion, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine is a chemical compound that has significant potential in scientific research for its therapeutic applications in various neurological disorders. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine is a selective dopamine D3 receptor antagonist that can modulate the dopamine neurotransmitter system in the brain, reducing the symptoms of Parkinson's disease and drug addiction. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its limited solubility in water. Future research on N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine can provide valuable insights into the role of dopamine in neurological disorders and improve its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine involves a multi-step process that includes the reaction of 3-chloro-4-methoxybenzaldehyde with allyl alcohol to form a corresponding allyl ether. This is followed by the reaction of the allyl ether with 3-pyridinemethanamine to form the desired product, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine. The synthesis of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine has been optimized over the years, resulting in high yields and purity of the compound.
Applications De Recherche Scientifique
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. Studies have shown that N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine is a selective dopamine D3 receptor antagonist, which can modulate the dopamine neurotransmitter system in the brain. This modulation has been found to be effective in reducing the symptoms of Parkinson's disease, such as tremors and rigidity. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine has also been found to be effective in reducing drug-seeking behavior in rodents, making it a potential candidate for the treatment of drug addiction.
Propriétés
Formule moléculaire |
C17H19ClN2O2 |
|---|---|
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-7-22-17-15(18)8-14(9-16(17)21-2)12-20-11-13-5-4-6-19-10-13/h3-6,8-10,20H,1,7,11-12H2,2H3 |
Clé InChI |
HVWWHGYGFNVKOJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC=C |
SMILES canonique |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276626.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid](/img/structure/B276629.png)
![3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B276630.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)
![N-[(5-phenylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B276635.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B276637.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B276639.png)
![N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B276640.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B276641.png)
![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)